REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].Cl[C:11]1[N:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[Br:17][C:14]1[CH:13]=[N:12][C:11]([O:1][C:2]2[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][CH:9]=2)=[N:16][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)Br
|
Name
|
cesium carbonate
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between water (200 mL) and heptane:ethyl acetate (1:1, 200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted again with heptane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica (20-70% EtOAc:heptane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)OC=1C=C(C=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |